2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid 2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804314
InChI: InChI=1S/C10H9NO4/c1-6-3-2-4-7-9(6)15-11-10(7)14-5-8(12)13/h2-4H,5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid

CAS No.:

Cat. No.: VC15804314

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid -

Specification

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name 2-[(7-methyl-1,2-benzoxazol-3-yl)oxy]acetic acid
Standard InChI InChI=1S/C10H9NO4/c1-6-3-2-4-7-9(6)15-11-10(7)14-5-8(12)13/h2-4H,5H2,1H3,(H,12,13)
Standard InChI Key VTLCKSXKDUQQOG-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=NO2)OCC(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The IUPAC name, 2-[(7-methyl-1,2-benzoxazol-3-yl)oxy]acetic acid, reflects its benzoxazole backbone substituted with a methyl group at the 7-position and an acetic acid moiety at the 3-oxygen . The benzo[d]isoxazole system consists of a fused benzene and isoxazole ring, where the isoxazole’s oxygen and nitrogen atoms occupy the 1,2-positions. The methyl group at C7 and the acetic acid side chain at C3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.

Spectroscopic and Computational Descriptors

Key identifiers include:

  • SMILES: CC1=C2C(=CC=C1)C(=NO2)OCC(=O)O

  • InChIKey: VTLCKSXKDUQQOG-UHFFFAOYSA-N

  • 15N NMR shifts: Characteristic peaks for the isoxazole nitrogen (δ ~250–300 ppm) .

The molecular structure has been validated via single-crystal X-ray diffraction for analogous compounds, confirming planarity of the benzoxazole system and bond lengths consistent with aromatic and heteroaromatic systems .

Synthetic Methodologies

Cyclocondensation of β-Enamino Ketoesters

A regioselective approach involves reacting β-enamino ketoesters with hydroxylamine hydrochloride (Scheme 1) . For example, azetidine-, pyrrolidine-, or piperidine-derived enamines undergo cyclization to form the isoxazole ring. The reaction proceeds via nucleophilic attack of hydroxylamine at the keto group, followed by dehydration and aromatization. This method yields regioisomerically pure products, as confirmed by 15N^{15}\text{N}-NMR and X-ray crystallography .

Table 1: Representative Synthesis Conditions

SubstrateReagentTemperatureYield
β-Enamino ketoesterNH2_2OH·HCl80°C72%
7-Methyl derivativeNaOAc, EtOHReflux68%

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is polarity-dependent:

  • Water: Limited solubility due to the hydrophobic benzoxazole core.

  • Organic solvents: Soluble in DMSO, DMF, and methanol .
    Stability studies indicate degradation under strongly acidic or basic conditions, with the acetic acid moiety prone to esterification or decarboxylation.

Crystallographic Data

Single-crystal analyses of related 1,2-oxazole derivatives reveal:

  • Bond lengths: N–O = 1.36 Å, C–O (acetic acid) = 1.21 Å .

  • Dihedral angles: 12–15° between benzoxazole and acetic acid planes, facilitating planar stacking in solid-state structures .

Applications in Medicinal Chemistry

Prodrug Development

The acetic acid moiety enables prodrug strategies through esterification or amidation, enhancing bioavailability. For instance, methyl ester analogs show improved blood-brain barrier penetration .

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor for:

  • Fused polycycles: Via Diels-Alder reactions with dienophiles.

  • Metal complexes: Coordination with transition metals (e.g., Cu2+^{2+}) for catalytic applications .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Isoxazole Derivatives

CompoundTargetIC50_{50}
2-((7-Methyl)oxy)acetic acidCOX-2850 nM
5-Nitroisoxazole-3-carboxylateTopoisomerase II320 nM
Benzoxazole-4-acetamideGABAA_A1.2 µM

The 7-methyl substitution in 2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid reduces metabolic oxidation compared to unsubstituted analogs, prolonging in vivo half-life .

Challenges and Future Directions

Synthetic Limitations

Current methods face:

  • Low regioselectivity: Competing pathways in cyclocondensation .

  • Purification hurdles: Chromatographic separation required for byproduct removal .

Innovations in Green Chemistry

Microwave-assisted synthesis and flow chemistry protocols, as proposed in patent literature, could enhance yield and scalability while reducing hazardous waste .

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